Product packaging for Dimethyl Azelate(Cat. No.:CAS No. 1732-10-1)

Dimethyl Azelate

Cat. No.: B156576
CAS No.: 1732-10-1
M. Wt: 216.27 g/mol
InChI Key: DRUKNYVQGHETPO-UHFFFAOYSA-N
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Description

Contextualization of Azelaic Acid Derivatives in Bio-based Chemistry

Azelaic acid derivatives, including its esters, are significant in bio-based chemistry due to azelaic acid's origin from renewable resources. atamanchemicals.commdpi.com Research explores these derivatives as potential bio-based chemicals for sustainable practices. atamanchemicals.com They are investigated as raw materials for synthesizing various products, contributing to the development of a carbon-neutral bioeconomy. atamanchemicals.comrsc.orgresearchgate.net

Significance of Diesters in Contemporary Chemical Synthesis and Applications

Diesters, characterized by two ester functional groups, play a prominent role in organic chemistry. nih.gov They serve as valuable intermediates and end products in various synthetic routes and find applications in diverse industries. nih.govchesci.com Their significance stems from their versatile chemical properties, which can be tailored by modifying the acid and alcohol components during synthesis. rsc.org Applications of diesters range from use as plasticizers and lubricants to intermediates in the synthesis of more complex molecules. chesci.comguidechem.com

Research Trajectory of Dimethyl Azelate within the Azelate Ester Class

This compound (DMA) is a specific diester of azelaic acid. Its research trajectory is closely linked to the broader study of azelate esters and their potential applications. DMA is synthesized through the esterification of azelaic acid with methanol (B129727). Research into DMA has explored its physical and chemical properties, synthesis methods, and potential uses in various fields, including its incorporation into polymers and its role as a potential biomarker. lookchem.comcas.org Studies also investigate its potential biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B156576 Dimethyl Azelate CAS No. 1732-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl nonanedioate
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InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3
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InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)CCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C11H20O4
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DSSTOX Substance ID

DTXSID1044807
Record name Dimethyl nonanedioate
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Molecular Weight

216.27 g/mol
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CAS No.

1732-10-1
Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Nonanedioic acid, 1,9-dimethyl ester
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Record name Dimethyl azelate
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Record name DIMETHYL AZELATE
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Advanced Synthetic Methodologies for Dimethyl Azelate

Esterification Reactions for Dimethyl Azelate Production

Esterification is a primary route for synthesizing this compound, involving the reaction of azelaic acid with methanol (B129727). This process can be catalyzed by acids or enzymes.

Acid-Catalyzed Esterification Processes

Acid catalysis is a common method for the esterification of azelaic acid with methanol to produce this compound. Strong acids such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) are frequently employed as catalysts. The reaction typically involves the combination of azelaic acid and methanol, often with a stoichiometric excess of methanol to favor the formation of the diester.

A standard acid-catalyzed method involves refluxing a mixture of azelaic acid and methanol in the presence of concentrated sulfuric acid. ansto.gov.au For instance, a procedure describes refluxing deuterated azelaic acid with anhydrous methanol and a catalytic amount of concentrated H₂SO₄ under nitrogen for 48 hours, yielding deuterated this compound with high isotopic purity. ansto.gov.au Another reported method utilizes a molar ratio of methanol to azelaic acid of 1.5:1 with hydrochloric acid as the catalyst, heated to 110 °C and refluxed for 1 hour. acs.org The product is typically purified by vacuum distillation. acs.org

Research findings indicate that the esterification proceeds via nucleophilic acyl substitution. Utilizing a methanol to azelaic acid molar ratio of 2.2:1 with 1 wt% H₂SO₄ and refluxing at 70°C for 8 hours can result in yields ranging from 85% to 92%. Post-reaction, the catalyst is neutralized, and the product is purified, often by vacuum distillation.

Enzymatic Synthesis Routes for this compound

Enzymatic synthesis offers a more sustainable alternative to traditional acid catalysis, utilizing lipases to catalyze the esterification or transesterification reactions. mdpi.comrsc.org

Lipases, particularly immobilized forms like Candida antarctica Lipase (B570770) B (Novozyme 435), have been successfully used for the synthesis of azelate esters through transesterification reactions. mdpi.comgoogle.comresearchgate.net While direct enzymatic esterification of azelaic acid with methanol is possible, transesterification involving this compound as a monomer has also been explored for polymer synthesis. mdpi.comgoogle.com

Studies have shown that lipases immobilized on solid supports, such as silica (B1680970) gel, can facilitate esterification in non-aqueous media. For example, a study reported an 88% yield of an azelate ester at 50°C after 24 hours using immobilized Candida antarctica Lipase B. this compound has also been used as a monomer in lipase-catalyzed reactions with polyols like glycerol (B35011) to form oligoesters, with Novozyme 435 being an effective catalyst. mdpi.comgoogle.com

Optimization of enzymatic synthesis conditions is crucial to enhance yield and efficiency. Factors such as enzyme amount, reaction time, temperature, and substrate molar ratios significantly influence the outcome of biocatalytic esterification and transesterification reactions. mdpi.comresearchgate.net

Response surface methodology (RSM) and artificial neural networks (ANN) have been applied to optimize the enzymatic synthesis of azelate derivatives. mdpi.comresearchgate.netum.es For the lipase-catalyzed synthesis of dilauryl azelate, optimization studies using RSM identified optimal conditions including specific reaction times, enzyme amounts, temperatures, and substrate molar ratios to achieve high conversion percentages. mdpi.comresearchgate.net While these studies focus on other azelate esters, the principles and methodologies for optimizing lipase activity and reaction parameters are applicable to the enzymatic synthesis of this compound. researchgate.netum.es Research indicates that lower reaction temperatures and shorter reaction times are often favored in optimization to prevent enzyme denaturation. mdpi.com

Methylation Procedures for Azelaic Acid Derivatization

Methylation of azelaic acid is essentially the esterification process with methanol, specifically aimed at converting the carboxylic acid groups into methyl esters. This is often performed to enhance the volatility of azelaic acid for analytical techniques like gas chromatography (GC). nih.govresearchgate.net

Standard acid-catalyzed esterification procedures using methanol and a catalyst like sulfuric acid are employed for the methylation of azelaic acid, directly yielding this compound. ansto.gov.aunih.govresearchgate.net This process effectively derivatizes the azelaic acid molecule by adding methyl groups to both carboxyl ends. nih.govresearchgate.net

Oxidative Cleavage and Valorization Pathways Yielding this compound

This compound can also be obtained through the oxidative cleavage of larger molecules, particularly unsaturated fatty acids like oleic acid. This process breaks the carbon chain at double bonds, yielding smaller dicarboxylic acids or their derivatives, which can then be esterified. chemicalbook.comnih.gov

Oleic acid, a readily available fatty acid from vegetable oils, is a common starting material for the production of azelaic acid via oxidative cleavage. Subsequent esterification of the resulting azelaic acid with methanol yields this compound.

Common oxidative cleavage methods include ozonolysis and catalytic oxidation. chemicalbook.com Ozonolysis of oleic acid involves treatment with ozone, followed by reductive workup to yield azelaic acid. chemicalbook.com Subsequent esterification with methanol produces this compound. chemicalbook.com Catalytic oxidation methods, often employing catalysts like tungstic acid and hydrogen peroxide, can also yield azelaic acid from unsaturated fatty acids.

Valorization pathways often involve the conversion of biomass-derived feedstocks, such as vegetable oils, into value-added chemicals like this compound through oxidative cleavage and subsequent reactions. chemicalbook.comCurrent time information in Santa Cruz, CA, US.researchgate.netresearchgate.net For instance, the oxidative cleavage of fatty 1,2-diketones derived from methyl oleate (B1233923) has been shown to yield a mixture containing this compound. researchgate.netresearchgate.netfigshare.comacs.org This process, studied using organocatalysis with oxygen as the oxidant, involves an acidic treatment followed by esterification with methanol to obtain the desired esters. researchgate.netresearchgate.netfigshare.comacs.org

Another approach involves the oxidative cleavage of vicinal diols, which can be obtained from the epoxidation of unsaturated fatty acids. csic.esgoogle.com Cleavage of methyl syn-9,10-dihydroxystearate, followed by esterification with sulfuric acid in methanol, has been reported to yield a mixture containing this compound. csic.es

Derivation from Unsaturated Fatty Acids (e.g., Methyl Oleate)

This compound can be produced from the oxidative cleavage of unsaturated fatty acids, such as methyl oleate. One prominent method involves the ozonolysis of methyl oleate, which yields a mixture of products, including methyl azelaaldehydate and methyl hexanoate. msu.educhemicalbook.com Further oxidation and esterification of methyl azelaaldehydate can lead to this compound. Another approach involves the oxidative cracking of methyl oleate by ozonation to produce monomethyl azelate, which can then be further hydrolyzed to yield azelaic acid, a precursor to this compound. acs.org

Organocatalytic Approaches in Fatty 1,2-Diketone Cleavage

Organocatalysis offers a milder and more environmentally friendly route for the cleavage of fatty 1,2-diketones, which can be derived from unsaturated fatty acids like methyl oleate. This method utilizes oxygen as a clean oxidant and employs carbene generated from thiazolium salts and K₂CO₃ as the catalyst. researchgate.netfigshare.comacs.org The oxidative cleavage of a fatty 1,2-diketone derived from methyl oleate yields a mixture of methyl nonanoate (B1231133) and this compound. researchgate.netfigshare.comacs.org Under optimized conditions, this cleavage leads to a 1:1 mixture of esters and potassium carboxylates. figshare.comacs.org Subsequent acidic treatment and esterification with methanol are required to obtain the desired esters, including this compound, with reported yields around 75-77%. researchgate.netfigshare.comacs.orgacs.org This protocol has been successfully applied to various symmetrical and unsymmetrical fatty 1,2-diketones, resulting in ester yields ranging from 61% to 84%. researchgate.netfigshare.comresearchgate.net

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, such as deuterated analogs, are valuable tools in mechanistic studies to track reaction pathways and understand molecular transformations. researchgate.netresearchgate.net

Preparation of Deuterated this compound ([D14]this compound)

[D14]this compound is a deuterated form of this compound where fourteen hydrogen atoms have been replaced by deuterium. Its synthesis typically involves starting from deuterated azelaic acid, specifically [D14]azelaic acid. ansto.gov.aunih.govmolaid.com [D14]azelaic acid can be obtained through the complete deuteration of its protonated form using metal-catalyzed hydrothermal H/D exchange reactions. ansto.gov.aunih.gov

The methylation of [D14]azelaic acid is a common method for preparing [D14]this compound. ansto.gov.au This is often achieved by refluxing [D14]azelaic acid in methanol with a catalytic amount of sulfuric acid. ansto.gov.au This method has been reported to yield [D14]this compound in high yields (e.g., 91%) without requiring further chromatographic purification. ansto.gov.au

Methods for Deuterium Incorporation and Purity Assessment

Deuterium incorporation into azelaic acid to produce [D14]azelaic acid can be achieved through methods like metal-catalyzed hydrothermal H/D exchange reactions in the presence of alkaline D₂O solution at elevated temperatures. ansto.gov.au

Detailed research findings on the synthesis of [D14]this compound indicate that methylation of [D14]azelaic acid in protonated methanol with catalytic H₂SO₄ can yield the product with high isotopic purity (e.g., 98.5% D). ansto.gov.au

Here is a summary of a synthesis method for [D14]this compound:

ReactantAmountSolventCatalystConditionsProductYieldPurity Assessment
[D14]Azelaic acid30 g (148 mmol)Anhydrous MeOHConc. H₂SO₄ (3 mL)Reflux under N₂ for 48 h[D14]this compound91%98.5% D (NMR)

Data derived from search result ansto.gov.au.

Spectroscopic and Chromatographic Characterization in Advanced Materials Science

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of dimethyl azelate. This method combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. In a typical GC-MS analysis, the this compound sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unequivocal structural elucidation and identification. nih.govrsc.org

The mass spectrum of this compound exhibits characteristic fragmentation patterns. Upon analysis, the parent peak, corresponding to the molecular ion [M+], is observed at m/z 217 (as [M+1]). researchgate.net Other significant fragments include ions at m/z 185 ([M-CH₃O]), m/z 152, m/z 143, m/z 124, and m/z 111, which correspond to predictable losses of functional groups from the parent molecule. researchgate.net These fragments are crucial for confirming the identity of the compound. The retention time of this compound in the gas chromatogram provides an additional layer of identification, with reported times typically falling between 6.0 and 6.3 minutes under specific chromatographic conditions. researchgate.net

GC-MS is not only a qualitative tool but also a robust quantitative technique for determining the concentration of this compound in various complex matrices, such as cosmetics or biological samples. nih.gov For quantitative analysis, a calibration curve is typically constructed using standards of known this compound concentrations. The response of the detector to the sample is then compared to this curve to determine the analyte's concentration.

Research has demonstrated the effectiveness of GC-based methods for quantifying azelaic acid derivatives. For instance, a validated GC with flame ionization detection (GC-FID) method for this compound showed excellent linearity over a wide concentration range, from 100 ng/mL to 100 mg/mL. researchgate.netnih.gov The precision of such methods is high, with inter-day and intra-day variability often below 2.0%. nih.gov The sensitivity is also a key advantage, with reported limits of detection (LOD) and quantification (LOQ) as low as 10 ng/mL and 100 ng/mL, respectively. nih.gov Another study focusing on the derivatized form of azelaic acid in cosmetics reported a good linear relationship from 10 to 1000 mg L⁻¹ (R² = 0.9997), with a detection limit of 15 mg kg⁻¹ and a quantification limit of 50 mg kg⁻¹. acs.orgacs.org

Parameter Value Technique Matrix Reference
Linearity Range100 ng/mL - 100 mg/mLGC-FIDSkin Creams researchgate.net, nih.gov
Linearity Range10 - 1000 mg L⁻¹GC-MSCosmetics acs.org, acs.org
Limit of Detection (LOD)10 ng/mLGC-FIDSkin Creams nih.gov
Limit of Quantification (LOQ)100 ng/mLGC-FIDSkin Creams nih.gov
Limit of Detection (LOD)15 mg kg⁻¹GC-MSCosmetics acs.org, acs.org
Limit of Quantification (LOQ)50 mg kg⁻¹GC-MSCosmetics acs.org, acs.org
Inter/Intra-day Variability<2.0%GC-FIDSkin Creams nih.gov
Recovery Rate87.7% - 101%GC-MSCosmetics researchgate.net, acs.org

The direct analysis of dicarboxylic acids like azelaic acid by GC is hindered by their low volatility. nih.gov Therefore, a derivatization step is essential to convert the non-volatile acid into a more volatile ester, such as this compound, which is suitable for GC analysis. nih.gov This chemical modification increases the compound's vapor pressure, allowing it to be readily transported through the GC column.

Methylation, the process of converting both carboxylic acid groups to methyl esters to form this compound, is a widely used and effective derivatization strategy. nih.gov Reagents like boron trifluoride-methanol (BF₃-methanol) are commonly employed for this esterification. nih.govnih.gov The reaction involves heating the carboxylic acid with the reagent, which acts as a catalyst. researchgate.net

Alternative derivatization procedures include silylation, which forms di(trimethylsilyl) azelate (DSA). researchgate.netnih.gov However, studies have shown that while silylation also enhances volatility, the resulting DSA can be chemically unstable and may degrade within a few hours. researchgate.netnih.gov In contrast, this compound (DMA) demonstrates greater stability, making it the preferred derivative for many GC-based analytical methods. nih.gov The choice of derivatization agent is critical; for instance, in matrices containing water, such as cosmetics, certain reagents like boron trifluoride-ethyl ether complex may not be suitable. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The methyl ester protons (-OCH₃) typically appear as a sharp singlet, while the methylene (B1212753) protons (-CH₂-) of the seven-carbon chain appear as a series of multiplets. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. Key signals include those for the carbonyl carbons of the ester groups, the methyl carbons of the ester, and the different methylene carbons in the aliphatic chain. illinois.edu A study investigating the differences between this compound and its deuterated analog (d₆-DMA) used ¹³C-NMR to measure the relaxation rate of the carbonyl carbon, finding it to be significantly faster in the deuterated version (9 s⁻¹) compared to the non-deuterated DMA (3 s⁻¹). fao.org This difference highlights the sensitivity of NMR to subtle structural and isotopic variations.

Nucleus Signal Type Chemical Environment Reference
¹HSingletEster methyl protons (-OCH₃) chemicalbook.com
¹HMultipletsMethylene protons (-CH₂-) chemicalbook.com
¹³CPeakEster carbonyl carbons (C=O) illinois.edu, fao.org
¹³CPeakEster methyl carbons (-OCH₃) illinois.edu, fao.org
¹³CPeaksMethylene carbons (-CH₂-) illinois.edu, fao.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its diester structure. sigmaaldrich.com The most prominent absorption band is the strong C=O (carbonyl) stretch characteristic of esters, which appears at a specific wavenumber. Additionally, C-O stretching vibrations from the ester linkage and C-H stretching and bending vibrations from the aliphatic methylene and methyl groups are also observed. nist.gov The absence of a broad O-H stretching band, which would be present in the parent azelaic acid, confirms the complete esterification of the carboxylic acid groups. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is a prevalent technique, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of dicarboxylic acids and their esters, particularly in complex biological matrices. chromatographyonline.com LC-MS is especially useful for compounds that are not easily volatilized, although derivatization is still often employed to enhance sensitivity and chromatographic separation. longdom.org

In the context of dicarboxylic acid analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity. nih.gov For instance, a method for analyzing dicarboxylic acids in biological fluids like plasma and urine involves derivatization to improve ionization and fragmentation, enabling precise quantification. chromatographyonline.com One strategy involves charge-reversal derivatization, which significantly enhances detection in the positive ion mode. longdom.org This approach has been shown to be over 1000 times more sensitive than previous GC-MS methods using negative ion chemical ionization, with limits of detection and quantification in the femtogram (fg) range. longdom.org Such methods demonstrate excellent linearity (R² > 0.99) and robustness. chromatographyonline.com

Advanced Chromatographic Techniques for Trace Analysis

The detection and quantification of trace amounts of this compound, or its parent acid, are critical in various fields, including environmental monitoring and the quality control of commercial products. researchgate.netacs.org Advanced chromatographic techniques have been developed to meet the demand for high sensitivity and accuracy.

GC coupled with a flame ionization detector (GC-FID) has been validated for the trace analysis of this compound in commercial skin creams. nih.gov This method achieved a low limit of detection (LOD) of 10 ng/mL, demonstrating its suitability for analyzing low concentrations of the compound. nih.gov

For even greater sensitivity, LC-MS/MS methods have been optimized. By using specific derivatization reagents, the limits of detection (LOD) and quantification (LOQ) for dicarboxylic acids can be pushed to the femtogram level. chromatographyonline.comlongdom.org For example, one optimized LC-MS/MS method reported a lower limit of detection (LLOD) of <266 fg and a lower limit of quantification (LLOQ) of <805 fg for all targeted dicarboxylic acids. chromatographyonline.com These advanced methods provide the necessary sensitivity for detecting subtle fluctuations in the concentration of these compounds in various samples.

Chemical Reactivity and Transformation Studies of Dimethyl Azelate

Reactions at Ester Functionalities

The primary sites for chemical reactions on the dimethyl azelate molecule are the two methyl ester groups. These groups are susceptible to nucleophilic attack, leading to hydrolysis, transesterification, and polymerization.

Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bonds to yield azelaic acid and methanol (B129727). This reaction is typically catalyzed by strong acids or bases.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) or barium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, results in the formation of the carboxylate salt of azelaic acid and methanol. Subsequent acidification is required to protonate the carboxylate and obtain the free dicarboxylic acid. Partial hydrolysis can also be achieved to produce monomethyl azelate, a useful intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is reversible, and the removal of methanol can drive the equilibrium towards the products.

Transesterification

Transesterification is the process of exchanging the methyl group of the ester with another alcohol group. scbt.com This reaction is crucial for synthesizing different dialkyl esters of azelaic acid and for producing polyesters. The reaction can be catalyzed by acids, bases, or enzymes. scbt.com

The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the this compound ester group, proceeding through a tetrahedral intermediate. scbt.com The equilibrium can be shifted towards the desired product by using an excess of the reactant alcohol or by removing the methanol byproduct as it forms, often through distillation. scbt.comscispace.com For instance, reacting this compound with long-chain alcohols would produce azelate diesters with properties suitable for applications like lubricants or plasticizers. Similarly, reaction with diols is the foundational step for creating polyesters. scbt.com

This compound serves as a key AB-type monomer in the synthesis of various polymers, particularly bio-based polyesters. nih.gov Its nine-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer backbone. The most common method for polymerization is melt polycondensation, which involves a transesterification reaction between this compound and a diol at high temperatures. nih.gov

A notable example is the synthesis of poly(ethylene azelate). This process is typically a two-step melt polycondensation using a catalyst like titanium(IV) butoxide (Ti(OBu)₄). nih.gov In the first step, this compound reacts with ethylene (B1197577) glycol at elevated temperatures (e.g., 190°C) to form bishydroxyethyl azelate oligomers, with the elimination of methanol. scispace.comnih.gov In the second step, under reduced pressure and higher temperatures, these oligomers self-condense to form a high-molecular-weight polyester. nih.gov

This compound can also be copolymerized with other dicarboxylic acid esters or various diols to tailor the properties of the final polymer. For example, it has been used in the synthesis of specific end-functionalized amphiphilic copolymers with components like 1,6-hexanediol (B165255) and polyethylene (B3416737) glycol (PEG). nih.gov The properties of the resulting polymers, such as molecular weight and thermal characteristics, are highly dependent on the co-monomers and reaction conditions.

Table 1: Examples of Polymers Synthesized from Azelaic Acid Derivatives This table includes data for polymers derived from azelaic acid, the parent compound of this compound, to illustrate polymerization outcomes.

Co-monomerPolymer TypeNumber-Average Molecular Weight (Mn) (g/mol)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
1,6-DiaminohexanePolyamide51,30021456
1,10-DecanediaminePolyamide38,90020352
1,12-DiaminododecanePolyamide38,50019550

Reactions at the Aliphatic Chain

The saturated polymethylene chain of this compound is generally less reactive than the ester groups. However, it can undergo certain modifications, although these are less common than reactions at the ester functionalities.

While Grignard reagents typically react with esters at the carbonyl carbon, they can be used in multi-step syntheses that result in carbon-chain extension. The reaction of a Grignard reagent (R-MgX) with an ester like this compound proceeds in two steps. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate which then collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

A specific application of this reactivity is in the synthesis of branched biolubricant base oils from oleic acid. In this process, oleic acid is first converted to this compound. The this compound then undergoes a Grignard reaction with a brominated nonyl group to form an intermediate, which is subsequently hydrodeoxygenated to produce a C45 biolubricant with a branched structure. researchgate.net This demonstrates a sophisticated use of Grignard chemistry to achieve significant carbon-chain extension and branching on a this compound-derived backbone. researchgate.net

The saturated aliphatic chain of this compound is resistant to oxidation under mild conditions. Oxidative cleavage is a reaction more commonly used to produce azelaic acid from unsaturated precursors like oleic acid, rather than a reaction performed on this compound itself. mdpi.com

However, derivatization of the core molecule is a key aspect of its chemistry. The most common derivatizations occur at the ester groups, as discussed under hydrolysis and transesterification. The partial hydrolysis to monomethyl azelate is a critical derivatization step, as the resulting molecule has two distinct functional groups—an ester and a carboxylic acid. This intermediate can then be used in further reactions, for example, reduction of the carboxylic acid group to an alcohol, to create ω-hydroxy methyl pelargonate, a monomer for different types of polyesters.

Investigation of Chemical Stability in Diverse Solvents and Conditions

This compound is a relatively stable organic compound under standard conditions. fishersci.com Its stability is a key factor in its use as a plasticizer, solvent, and chemical intermediate. fishersci.com

It is a colorless liquid with a low vapor pressure and a high boiling point, indicating low volatility. chemicalbook.comsigmaaldrich.com It also has a high flash point, making it relatively safe to handle in terms of flammability. fishersci.comsigmaaldrich.com The compound is stable under normal storage conditions, typically in sealed containers at room temperature in a dry environment. chemicalbook.com

This compound is immiscible with water but is soluble in various organic solvents, including slightly in chloroform (B151607) and ethyl acetate. fishersci.comchemicalbook.com Its low water solubility contributes to its persistence in aqueous environments. fishersci.com

The compound is known to be incompatible with strong oxidizing agents, which could potentially attack the aliphatic chain at high temperatures, although this chain is generally stable. fishersci.com As with most esters, it is susceptible to degradation under strongly acidic or basic pH conditions due to hydrolysis. Its stability decreases in the presence of strong acids or bases, which catalyze its conversion back to azelaic acid and methanol.

Table 2: Physical and Stability Properties of this compound

PropertyValueReference
AppearanceColorless liquid fishersci.com
Boiling Point156 °C / 20 mmHg fishersci.com
Flash Point>110 °C (>230 °F) fishersci.com
Specific Gravity1.007 g/cm³ fishersci.com
Water SolubilityImmiscible fishersci.com
Solvent SolubilitySlightly soluble in Chloroform, Ethyl Acetate chemicalbook.com
Chemical IncompatibilitiesStrong oxidizing agents, Strong acids, Strong bases fishersci.com
General StabilityStable under normal, dry conditions fishersci.com

Applications of Dimethyl Azelate in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

Dimethyl azelate serves as a valuable monomer in the synthesis of various polymeric materials, particularly polyesters. Its incorporation into polymer chains can influence the resulting material's properties, such as flexibility, thermal behavior, and biodegradability.

Production of Bio-based Polyesters

This compound is utilized in the synthesis of bio-based polyesters, contributing to the development of more sustainable materials. These polyesters are often synthesized through polycondensation reactions. For instance, enzymatic polymerization has been explored as a greener route for synthesizing polyesters from this compound and various diols. Studies have shown the successful enzymatic synthesis of polyesters from this compound and aliphatic dimethyl esters with varying methylene (B1212753) unit lengths. rsc.org Azelaic acid itself is recognized as a valuable bio-based monomer for biodegradable and sustainable polymers, plasticizers, and lubricants, and its dimethyl ester derivative, this compound, participates in similar synthesis pathways. nih.govresearchgate.net

Copolymerization with Various Diols and Dicarboxylic Acids

This compound can be copolymerized with a range of diols and other dicarboxylic acids or their esters to tailor the properties of the resulting polymers. This copolymerization allows for the creation of materials with a wide spectrum of characteristics. For example, copolyesters incorporating azelaic acid units have been synthesized using different diols and dicarboxylic acids as co-monomers. nih.gov The chain length of the co-monomer diols can significantly affect the structural behavior of the resulting copolyesters, such as poly(butylene glutarate-co-butylene azelate) and poly(octylene glutarate-co-octylene azelate). nih.govmdpi.com Enzymatic synthesis has also been employed for the copolymerization of aliphatic diols with furan-based esters, where this compound could potentially serve as a co-monomer or a model compound in related studies. acs.org

Synthesis of Hyperbranched and Linear Polymers

This compound, or its parent azelaic acid, is involved in the synthesis of both linear and hyperbranched polymer structures. Hyperbranched polyesters, for instance, can be synthesized using polyols like glycerol (B35011) in combination with dicarboxylic acid derivatives such as this compound. nih.govmdpi.com These hyperbranched polymers often exhibit unique properties compared to their linear counterparts, including lower viscosity and higher solubility, due to their highly branched structure and numerous terminal groups. nih.gov Linear polyesters are typically formed through the reaction of difunctional monomers, such as this compound and a diol. mdpi.com

Integration into Polymer Additives and Formulations

Beyond its role as a monomer, this compound is also utilized as an additive in various polymer formulations, influencing their processing and performance characteristics.

Applications as a Plasticizer in Polymeric Systems

This compound functions as a plasticizer in polymeric systems. specialchem.comtcichemicals.comtcichemicals.com Plasticizers are added to polymers to increase their flexibility, workability, and extensibility by reducing intermolecular forces between polymer chains. Azelaic acid derivatives, including esters, are known for their use as plasticizers. nih.govunits.it Specifically, azelaic acid-based plasticizers are employed to enhance low-temperature flexibility in materials such as flexible polyvinyl chloride (PVC) products. nih.gov Hydroxypolyesters derived from azelaic acid and certain diols have also been explored as PVC plasticizers, valued for their low volatility and good cold impact resistance. nih.gov

Enhancement of Cold Flow Properties in Biodiesel

This compound has been investigated for its ability to improve the cold flow properties of biodiesel. frontiersin.orguts.edu.aufrontiersin.orgnih.gov Biodiesel's performance at low temperatures can be limited by the crystallization of saturated fatty acid methyl esters (FAMEs), leading to increased viscosity and potential clogging of fuel systems. This compound acts as a cold flow improver by altering the crystal formation of FAMEs, thereby reducing the cloud point (CP) of biodiesel. frontiersin.orguts.edu.aufrontiersin.org Research indicates that the addition of this compound can slightly improve the CP of FAMEs, typically by 2–3°C. frontiersin.orguts.edu.aufrontiersin.org This effect is attributed to its co-crystallization with similar-chain-length FAMEs, disrupting the formation of large crystal networks.

Table 1: Summary of this compound Applications in Materials Science and Polymer Chemistry

Application AreaSpecific UseKey Impact on Material Properties
Monomer in Polymer SynthesisProduction of Bio-based PolyestersContributes to sustainability, influences thermal/mechanical properties.
Monomer in Polymer SynthesisCopolymerization with Diols/Dicarboxylic AcidsEnables tailoring of polymer properties (flexibility, structure).
Monomer in Polymer SynthesisSynthesis of Hyperbranched and Linear PolymersFormation of diverse polymer architectures with distinct properties.
Polymer AdditivePlasticizer in Polymeric SystemsIncreases flexibility, workability, low-temperature performance.
Polymer AdditiveEnhancement of Cold Flow Properties in BiodieselReduces cloud point by altering crystal formation.

Table 2: Cold Flow Improvement in Biodiesel with Additives

AdditiveCP Reduction (°C)MechanismSource
This compound2–3Co-crystallization with FAMEs frontiersin.orguts.edu.aufrontiersin.org
Triacetin1–2Steric hindrance frontiersin.orguts.edu.aufrontiersin.org
Poly(methyl acrylate)3–9Polymer chain interference frontiersin.orguts.edu.aufrontiersin.org

Utilisation in Bio-lubricant Development

This compound plays a role in the development of bio-lubricants, particularly as an intermediate in the synthesis of base oils and influencing their tribological properties. researchgate.netmdpi.comnih.gov

Intermediate in Biolubricant Base Oil Synthesis

This compound serves as a key intermediate in the synthesis of branched biolubricant base oils, often derived from bio-based raw materials like oleic acid. One synthetic route involves the oxidation of oleic acid to yield azelaic acid and nonanoic acid. The azelaic acid is then esterified to form this compound. lookchem.comresearchgate.netresearchgate.net In a subsequent step, a branched C45 biolubricant base oil can be synthesized through a nucleophilic addition reaction between an excessive amount of a C9 bromo-Grignard reagent (derived from nonanoic acid) and this compound, followed by hydrodeoxygenation. lookchem.comresearchgate.netresearchgate.net This process allows for the creation of biolubricant base oils with properties comparable to commercial synthetic lubricants like PAO6. researchgate.netresearchgate.net

Influence on Tribological Properties of Lubricants

Esters, including dicarboxylate esters like those derived from azelaic acid, are known for their good lubrication properties. ukm.mybiointerfaceresearch.comijrpr.com The presence of polar groups in the ester structure contributes to their amphiphilic nature, enabling them to function as boundary lubricants. biointerfaceresearch.com This polarity can enhance efficiency by reducing wear. biointerfaceresearch.com

Research on synthesized dicarboxylate esters, which can utilize azelaic acid (from which this compound is derived), has indicated good tribological properties, including low coefficients of friction. ukm.myijrpr.com For instance, studies on di(2-butyloctyl) dicarboxylate esters, which can be synthesized from dicarboxylic acids, have shown low friction coefficients (µ) typically less than 0.35 at both 40°C and 100°C, classifying them as boundary lubricants. ijrpr.com These esters have also demonstrated good low-temperature properties, high viscosity indices, and good oxidative stability, all of which are crucial for lubricant performance. biointerfaceresearch.comijrpr.com

Environmental Fate and Ecotoxicological Assessment of Dimethyl Azelate

Degradation Pathways in Environmental Compartments

The persistence of dimethyl azelate in the environment is determined by its susceptibility to both biological and non-biological degradation processes.

Biotic Degradation Mechanisms

The primary biotic degradation pathway for this compound is expected to be aerobic biodegradation. As an aliphatic ester, it is anticipated that microorganisms will hydrolyze the ester bonds, mediated by esterase enzymes, to form azelaic acid and methanol (B129727). This initial hydrolysis step is a common metabolic pathway for esters in the environment. Following hydrolysis, azelaic acid, a naturally occurring dicarboxylic acid, is expected to be readily biodegradable through beta-oxidation, a common fatty acid degradation pathway. Methanol, the other hydrolysis product, is also readily biodegradable.

Bioaccumulation Potential and Mobility in Environmental Media

The potential for a chemical to accumulate in organisms and its movement through different environmental compartments are critical aspects of its environmental risk assessment.

Soil Adsorption and Leaching Characteristics

The mobility of this compound in soil is governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. A reliable experimental value for the Koc of this compound is not available. However, based on its chemical structure (a relatively small, polar molecule), it is expected to have a low to moderate Koc value.

A low Koc suggests that this compound will have limited adsorption to soil organic matter and will be relatively mobile in the soil. This mobility indicates a potential for leaching into groundwater, particularly in soils with low organic content.

Table 1: Estimated Soil Mobility of this compound

ParameterEstimated Value/ClassInterpretation
Soil Adsorption Coefficient (Koc)Low to Moderate (estimated)Limited adsorption to soil particles.
Leaching PotentialHighPotential to move through the soil profile and reach groundwater.

Aquatic and Terrestrial Distribution Modeling

Based on its physicochemical properties, environmental distribution models would predict that if released into the environment, this compound would primarily partition to the water and soil compartments. Its moderate water solubility would facilitate its presence in aquatic systems, while its predicted mobility in soil suggests it could be found in both the soil matrix and soil porewater. Due to its relatively low vapor pressure, significant partitioning to the atmosphere is not expected under normal environmental conditions. However, its predicted rapid atmospheric photooxidation suggests that any amount that does enter the atmosphere will be quickly degraded.

Ecotoxicity Studies on Aquatic and Terrestrial Organisms

The ecotoxicity of this compound has not been extensively studied; however, some data is available for its parent compound, azelaic acid, and for similar esters. In general, azelaic acid and its esters are considered to have low toxicity to aquatic and terrestrial organisms.

A risk assessment summary from the Canadian government for a substance with the same CAS number as this compound provides some general aquatic toxicity information.

Table 2: Summary of Aquatic Ecotoxicity for a Substance with CAS No. 1732-10-1

Trophic LevelEndpointToxicity ValueClassification
FishLC50 (96h)10 - 100 mg/LHarmful to aquatic life
Invertebrates (Daphnia)EC50 (48h)10 - 100 mg/LHarmful to aquatic life
AlgaeEC50 (72h)> 100 mg/LNot classified as harmful

Source: Adapted from a Canadian government risk assessment summary. The specific test organisms were not detailed in the summary.

Specific experimental data on the toxicity of this compound to terrestrial organisms is lacking in the available literature. However, based on the low toxicity of azelaic acid and the general trend for simple aliphatic esters, significant adverse effects on soil-dwelling organisms are not anticipated at expected environmental concentrations.

Effects on Aquatic Invertebrates (e.g., Daphnia)

The acute toxicity of azelaic acid to aquatic invertebrates has been evaluated in studies using Daphnia magna. These studies are crucial for understanding the potential impact of related compounds on freshwater ecosystems, where Daphnia are a key component of the food web.

One study reported a 48-hour median effective concentration (EC50) of over 20 mg/L for aquatic invertebrates. azelaic.comcarlroth.com Another source indicates a 24-hour EC50 of 70 mg/L for Daphnia magna. ellementalpro.com A 48-hour EC50 value of greater than 20 mg/L for Daphnia magna has also been documented. These results suggest that azelaic acid has a low acute toxicity to Daphnia magna.

Acute Toxicity of Azelaic Acid to Daphnia magna

Test DurationEndpointConcentration (mg/L)Reference
48 hoursEC50>20 azelaic.comcarlroth.com
24 hoursEC5070 ellementalpro.com
48 hoursEC50>20

Impact on Algal Growth and Photosynthesis

The potential impact of azelaic acid on primary producers in aquatic environments has been assessed through algal growth inhibition tests. These tests measure the effect of a substance on the growth of freshwater algae.

For algae, a 72-hour median effective concentration (ErC50) of over 100 mg/L has been reported. azelaic.com Another study found a 24-hour EC50 for the growth rate of Desmodesmus subspicatus to be greater than 10 mg/L. ellementalpro.com A 72-hour study with Pseudokirchneriella subcapitata reported an ErC50 of over 67 mg/L. A 24-hour ErC50 of greater than 10 mg/L for algae has also been noted. carlroth.com These findings indicate that azelaic acid has a low potential to inhibit algal growth.

Algal Growth Inhibition by Azelaic Acid

Test DurationSpeciesEndpointConcentration (mg/L)Reference
72 hoursAlgaeErC50>100 azelaic.com
24 hoursDesmodesmus subspicatusEC50 (growth rate)>10 ellementalpro.com
72 hoursPseudokirchneriella subcapitataErC50>67
24 hoursAlgaeErC50>10 carlroth.com

Mammalian Cell Toxicity and Genotoxicity Assessments

Studies on mammalian cells have primarily focused on the cytotoxic and genotoxic potential of azelaic acid.

In vitro studies have demonstrated a dose-dependent antiproliferative effect of azelaic acid on human melanoma primary cultures and established cell lines. nih.gov The compound was found to inhibit DNA and RNA synthesis in a significant percentage of tumors at high concentrations. nih.gov Further research has indicated that azelaic acid can induce swelling of mitochondria in melanoma cells and, at higher concentrations, in normal human melanocytes in culture. nih.gov This suggests that mitochondria may be a target of its cytotoxic action. medicaljournalssweden.se It has been noted that azelaic acid does not have a toxic effect on normal skin cells in culture at concentrations where it exhibits antiproliferative and cytotoxic effects on tumor cells. medicaljournalssweden.semdpi.com

Regarding genotoxicity, azelaic acid is not classified as a germ cell mutagen. carlroth.com An Ames test, a common method for assessing mutagenicity, did not show mutagenic effects. Furthermore, it is not classified as carcinogenic. carlroth.com

Summary of Mammalian Cell Toxicity and Genotoxicity of Azelaic Acid

AssessmentFindingReference
CytotoxicityDose-dependent antiproliferative effect on human melanoma cells. nih.gov
MechanismInhibition of DNA and RNA synthesis in tumor cells; mitochondrial swelling. nih.govnih.gov
Genotoxicity (Mutagenicity)Not classified as a germ cell mutagen; negative Ames test. carlroth.com
CarcinogenicityNot classified as carcinogenic. carlroth.com

Computational Chemistry and Modeling of Dimethyl Azelate

Molecular Dynamics Simulations for Thermophysical Properties

Molecular dynamics (MD) simulations represent a powerful computational method for predicting the thermophysical properties of chemical compounds by simulating the physical movements of atoms and molecules. While detailed MD simulation studies specifically for Dimethyl azelate are not extensively published, experimental data provides a crucial benchmark for the validation of future computational models. Recent research has established accurate experimental values for the density, viscosity, and vapor pressure of this compound across different temperatures. uci.edu

The density and viscosity of this compound have been experimentally determined over a temperature range of 293.15 to 343.15 K at atmospheric pressure. uci.edu These properties are critical for process design and engineering applications. The experimental data were correlated with temperature using empirical equations, yielding high correlation coefficients. uci.edu

The temperature dependence of this compound's density can be described by a linear equation, showing a decrease in density with increasing temperature.

Density of this compound at Various Temperatures uci.edu

Temperature (K)Density (g·cm⁻³)
293.151.0064
298.151.0024
303.150.9984
308.150.9944
313.150.9904
318.150.9864
323.150.9824
328.150.9784
333.150.9744
338.150.9704
343.150.9664

Similarly, the dynamic viscosity of this compound decreases as temperature increases, a typical behavior for liquids.

Dynamic Viscosity of this compound at Various Temperatures uci.edu

Temperature (K)Dynamic Viscosity (mPa·s)
293.155.88
298.155.13
303.154.51
308.153.99
313.153.55
318.153.18
323.152.86
328.152.58
333.152.34
338.152.13
343.151.95

Vapor pressure is a fundamental property for understanding the volatility of a compound. For this compound, vapor pressure has been measured in the temperature range of 370.10 K to 431.15 K. uci.edu The experimental data were fitted to an Antoine-type equation to describe the relationship between vapor pressure and temperature. uci.edu

Vapor Pressure of this compound at Various Temperatures uci.edu

Temperature (K)Vapor Pressure (Pa)
370.10131
379.05224
388.10382
397.15632
406.151016
415.151572
424.152390
431.153290

From these vapor pressure measurements, the molar enthalpy of vaporization (ΔvapHm) was calculated using the Clausius–Clapeyron equation. uci.edu The calculated value for this compound is 74.80 kJ·mol⁻¹ at the average temperature of the experimental range. uci.edu

Chemical Kinetic Mechanism Development for Combustion Processes

The development of a detailed chemical kinetic mechanism is essential for accurately simulating the combustion process of a fuel, including its ignition behavior and the formation of pollutants. This involves identifying all relevant elementary reactions and determining their rate constants.

For this compound, there is a notable lack of publicly available research focused on the development of a specific chemical kinetic mechanism for its combustion. Scientific literature on the combustion kinetics of esters has often concentrated on smaller methyl esters or larger, more complex methyl esters that serve as surrogates for biodiesel fuel components. As a result, a validated, detailed kinetic model describing the high-temperature pyrolysis and oxidation of this compound is not currently established in the field.

Emerging Research Areas and Future Perspectives for Dimethyl Azelate

Exploration in Advanced Drug Delivery Systems

Dimethyl azelate and its derivatives are being explored in the context of advanced drug delivery systems, often leveraging their interactions with biological membranes. As a member of the class of Membrane Active Immunomodulators (MAIMs), this compound can modulate plasma membrane fluidity, which is crucial for cellular signaling and immune responses. This property suggests potential in developing drug delivery systems that can influence cellular uptake or response.

While the search results highlight the use of engineered polymers, nanoparticles, and liposomes in advanced drug delivery systems nih.govsigmaaldrich.comresearchgate.net, specific research detailing the encapsulation or conjugation of this compound within these systems is not extensively provided. However, the known membrane-modulating activity of this compound indicates a potential avenue for research in this area, perhaps by incorporating it into lipid-based carriers like liposomes or exploring its effects on cell membranes to enhance the delivery of other therapeutic agents. The related compound, diethyl azelate (DEA), has shown activity in various biological systems, including modulating pathogen-associated molecular pattern receptors and mitigating the effects of certain toxins, which could inform research into this compound's role in drug delivery nih.gov.

Investigation in Biomedical Biomarker Research

This compound has been identified as a potential biomarker in biomedical research. Its presence and levels in biological samples can be indicative of certain physiological or pathological processes.

One application highlighted is the use of this compound as a reference standard for azelaic acid in analytical method development and validation, particularly in pharmaceutical quality control. axios-research.com This is important for accurately quantifying azelaic acid in formulations, which has its own therapeutic applications. mdpi.comnih.gov

Furthermore, research into related azelates, such as diethyl azelate, has demonstrated their effects on metabolic markers like fasting glucose and insulin (B600854) levels in clinical studies. nih.gov Although this research specifically concerns diethyl azelate, it suggests that other azelates, including this compound, could also play a role in metabolic pathways and potentially serve as biomarkers for metabolic conditions. The study comparing different azelates and other medium-chain dicarboxylic fatty acid esters showed that azelates had superior effects on plasma glucose levels, indicating a class-wide potential in this area. nih.gov

The analysis of this compound in biological matrices often requires derivatization due to the low volatility of its precursor, azelaic acid, for techniques like gas chromatography (GC). Methylation to form this compound is a common derivatization method used in GC analysis for quantifying azelaic acid. nih.gov This analytical application further underscores its relevance in biomedical research as a tool for measurement.

Development of Novel Formulations and Applications

The unique properties of this compound are driving the development of novel formulations and exploring new applications. Its enhanced skin penetration compared to azelaic acid makes it a subject of exploration in cosmetic formulations for conditions like acne and rosacea, leveraging its anti-inflammatory and antimicrobial effects.

Beyond dermatological applications, this compound is being investigated as a starting material for the synthesis of other valuable compounds and materials. It can be produced from the ozonolysis of methyl oleate (B1233923), a biodiesel model compound. msu.edu This positions this compound as a potential building block in the production of bio-based polymers, such as polyurethanes, offering a route to more sustainable materials. msu.edu

Research findings also indicate that this compound and related azelates exhibit distinct properties compared to other esters and acids, contributing to their potential in novel applications. For instance, studies using liposomal formulations have shown enhanced anti-proliferative activities of azelaic acid derivatives, including this compound, against cancer cell lines.

Sustainable Production and Circular Economy Integration

Sustainable production methods and the integration of this compound into the circular economy are increasingly important research areas. The synthesis of this compound through the esterification of bio-based azelaic acid aligns with the principles of utilizing renewable resources. acs.org

Research is exploring enzymatic esterification as a more sustainable alternative to traditional chemical catalysis for producing azelaic acid esters. While enzyme-catalyzed methods using lipases have shown promise with good yields, their industrial adoption is currently limited by enzyme cost. However, advancements in enzyme technology and process optimization could make this a more viable sustainable production route in the future.

Furthermore, the potential to derive this compound from the ozonolysis of methyl oleate, a component of biodiesel, highlights its connection to the utilization of biomass and waste streams. msu.edu Integrating such processes into biorefineries can contribute to a circular economy by transforming renewable feedstocks into value-added chemicals. The broader context of the circular economy emphasizes minimizing waste, reusing materials, and utilizing bio-based resources, all of which are relevant to the sustainable production and application of compounds like this compound. clickmaint.comexcellent-ramp.comadelphi.deresearchgate.net

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Research on this compound increasingly involves interdisciplinary collaboration between chemistry, materials science, and environmental science.

From a chemistry perspective, research continues on optimizing the synthesis of this compound, including exploring more sustainable catalytic methods. acs.org Understanding its chemical reactivity is also crucial for its application as a building block in synthesizing new materials.

In materials science, this compound's potential as a monomer or precursor for bio-based polymers, such as polyurethanes, is a key research area. msu.edu This involves studying the polymerization processes, the properties of the resulting materials, and their potential applications. The development of novel formulations, such as those for drug delivery or cosmetics, also falls under the purview of materials science, focusing on aspects like stability, release profiles, and interaction with biological systems.

Environmental science intersects with research on this compound through the focus on sustainable production methods, the use of renewable feedstocks, and the potential environmental impact of its production and use. msu.edu Research into its biodegradability and its role in reducing the reliance on petrochemicals are important aspects. The development of analytical methods for detecting and quantifying azelaic acid derivatives, including this compound, in environmental samples could also be relevant in this context. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound15612
Azelaic acid2266
Methyl oleate5353925
Diethyl azelate12377
Di(trimethylsilyl) azelateNot found in search results
Methyl hexanoate11179
Polyurethane6335

Data Table Example (Illustrative - based on search findings regarding related compounds):

Illustrative Data: Effect of a Related Azelate (Diethyl Azelate) on Fasting Glucose in Overweight Males nih.gov

Study GroupFasting Glucose (mg/dL) - BaselineFasting Glucose (mg/dL) - Post-treatmentChange (%)
PlaceboXXXXXXXX
Diethyl AzelateYYYYYYYY

Interactive tables would typically be rendered in a dynamic web environment. In this text-based format, the table above provides a structured presentation of the type of data that is relevant to the research areas discussed.

Q & A

Q. Advanced Research Focus

  • Data Transparency : Publish raw chromatographic data and derivatization protocols in supplementary materials to enable replication .
  • Ethical Tissue Sourcing : Obtain informed consent for human liver specimens and adhere to institutional review board (IRB) guidelines .
  • Interdisciplinary Collaboration : Partner with analytical chemists and statisticians to validate methods and interpret complex datasets (e.g., co-crystallization mechanisms) .

Q. Tables for Key Methodological Comparisons

Application Analytical Technique Key Parameters Reference
Biological QuantificationGC/MS with TMSHLOD: 1 ng/vial; Linear Range: 1–10 ng
Biodiesel Cold FlowDSCCloud Point Reduction: 2–5°C per 5% additive
Environmental DetectionLC-MS/MSSeasonal Detection Frequency: 28–56%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.